molecular formula C18H15Cl2N5OS B12030106 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide CAS No. 587007-38-3

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12030106
CAS No.: 587007-38-3
M. Wt: 420.3 g/mol
InChI Key: LINQVRZIGLYFQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials.

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of Allyl and Pyridinyl Groups: The allyl and pyridinyl groups are introduced through substitution reactions, often using reagents such as allyl bromide and pyridine derivatives.

    Coupling with Dichlorophenyl Acetamide: The final step involves coupling the triazole intermediate with 2,5-dichlorophenyl acetamide under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Properties

CAS No.

587007-38-3

Molecular Formula

C18H15Cl2N5OS

Molecular Weight

420.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N5OS/c1-2-9-25-17(14-5-3-4-8-21-14)23-24-18(25)27-11-16(26)22-15-10-12(19)6-7-13(15)20/h2-8,10H,1,9,11H2,(H,22,26)

InChI Key

LINQVRZIGLYFQF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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